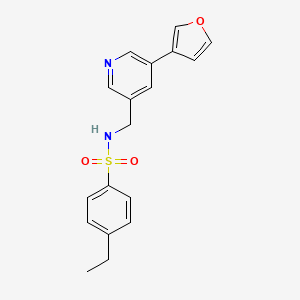

4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzenesulfonamide derivative, which is a class of organic compounds known for their biological activity. It also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .

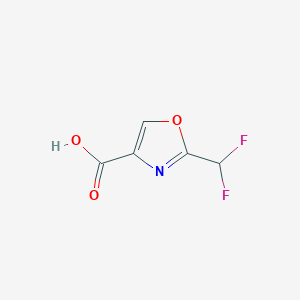

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a benzene ring substituted with a sulfonyl group (-SO2-) and an ethyl group (-C2H5). Attached to the sulfonyl group is a complex group containing a pyridine ring attached to a furan ring .Chemical Reactions Analysis

As a benzenesulfonamide derivative, this compound might undergo reactions typical for this class of compounds, such as hydrolysis, substitution, or condensation reactions . The pyridine and furan rings in the molecule might also participate in various organic reactions .Wissenschaftliche Forschungsanwendungen

Molecular and Supramolecular Structures

Research into N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide highlights the potential of these compounds in exploring molecular and supramolecular structures. These studies reveal how such compounds can form hydrogen-bonded dimers, connect supramolecular layers, and facilitate intermolecular π-π stacking, showcasing their utility in the detailed structural analysis of molecular assemblies (Jacobs, Chan, & O'Connor, 2013).

Synthesis of Antagonists for Disease Prevention

The synthesis and structural characterization of methylbenzenesulfonamide derivatives point towards their application in creating small molecular antagonists. Such antagonists are considered for targeting preparations in the prevention of diseases like HIV-1 infection, emphasizing the role of these compounds in medicinal chemistry and drug development (Cheng De-ju, 2015).

Transfer Hydrogenation Catalysis

Compounds containing the benzenesulfonamide moiety, such as N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide derivatives, are synthesized for use in transfer hydrogenation catalysis. These studies show their efficiency in catalyzing the hydrogenation of various ketones, demonstrating their importance in organic synthesis and potential industrial applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Antimicrobial Activity

Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds reveals that derivatives of benzenesulfonamide can exhibit significant antimicrobial activity. These findings suggest the potential of such compounds in developing new antimicrobial agents, highlighting their application in addressing drug resistance issues (Sarvaiya, Gulati, & Patel, 2019).

Catalysis and Synthesis Techniques

Further research demonstrates the versatility of benzenesulfonamide derivatives in catalysis and synthetic chemistry. For example, the development of a metal-free three-component domino reaction to prepare sulfonylated furan or imidazo[1,2-a]pyridine derivatives showcases innovative approaches to synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Cui, Zhu, Li, & Cao, 2018).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Related compounds have been shown to exhibit high coumarin 7-hydroxylase activity . This enzyme is involved in the metabolism of various drugs and xenobiotics.

Mode of Action

It can be inferred from related compounds that it may act in the hydroxylation of certain drugs . Hydroxylation is a chemical process that introduces a hydroxyl group (-OH) into an organic compound, which can significantly alter the compound’s properties and interactions with its targets.

Eigenschaften

IUPAC Name |

4-ethyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-2-14-3-5-18(6-4-14)24(21,22)20-11-15-9-17(12-19-10-15)16-7-8-23-13-16/h3-10,12-13,20H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRXKRDWVZDWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2890430.png)

![(5-Methylpyrazin-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2890437.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2890438.png)

![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)

![1,6-Dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2890442.png)

![(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2890449.png)